

An In-depth Technical Guide to **tert-Butyl Methyl Iminodicarboxylate** in Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl Methyl Iminodicarboxylate*

Cat. No.: B1281142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl methyl iminodicarboxylate is a versatile reagent and intermediate in modern pharmaceutical development. Its unique asymmetric structure, featuring both a sterically bulky *tert*-butoxycarbonyl (Boc) group and a less sterically demanding methoxycarbonyl group, allows for selective protection and deprotection strategies in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the construction of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of its utility in synthetic workflows are presented to aid researchers in its effective application.

Introduction

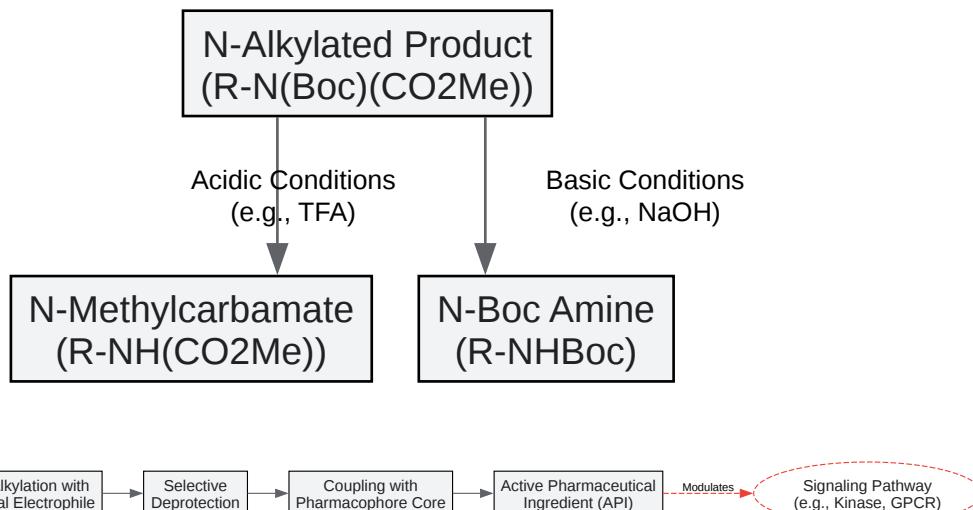
In the intricate landscape of pharmaceutical synthesis, the precise manipulation of functional groups is paramount. Amine functionalities are ubiquitous in drug molecules, and their temporary protection is a cornerstone of synthetic strategy. **tert-Butyl methyl iminodicarboxylate**, a derivative of iminodicarboxylic acid, has emerged as a valuable tool for the introduction of a protected nitrogen atom. Its asymmetric nature offers the potential for orthogonal deprotection, providing a distinct advantage over its symmetric counterpart, di-*tert*-

butyl iminodicarboxylate. This guide will delve into the technical details of **tert-butyl methyl iminodicarboxylate**, providing researchers and drug development professionals with the necessary information to leverage its properties in their synthetic endeavors.

Chemical and Physical Properties

tert-Butyl methyl iminodicarboxylate is a white to off-white crystalline solid at room temperature.^{[1][2]} It is soluble in a range of common organic solvents, a property that facilitates its use in a variety of reaction conditions.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₃ NO ₄	[2]
Molecular Weight	175.18 g/mol	[2]
Melting Point	75 - 82 °C	[3]
Appearance	White to Almost white powder to crystal	[2]
Purity	>98.0% (GC)	[2]
SMILES	COC(=O)NC(=O)OC(C)(C)C	[2]
InChI Key	BPECCYFUJCNQOR-UHFFFAOYSA-N	[2]
CAS Number	66389-76-2	[2]


Synthesis of **tert-Butyl Methyl Iminodicarboxylate**

While a detailed, peer-reviewed synthesis protocol specifically for **tert-butyl methyl iminodicarboxylate** is not readily available in the provided search results, a general and plausible method can be inferred from standard organic chemistry principles for the formation of mixed iminodicarboxylates. A common approach involves the sequential reaction of an amine source with two different chloroformate reagents. A potential synthetic route is outlined below.

General Synthetic Strategy

The synthesis can be envisioned as a two-step process starting from a simple amine source, such as ammonia or a protected amine equivalent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl Methyl Iminodicarboxylate | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Methyl Iminodicarboxylate in Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281142#tert-butyl-methyl-iminodicarboxylate-in-pharmaceutical-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com